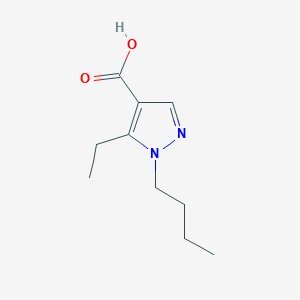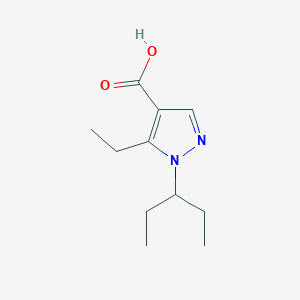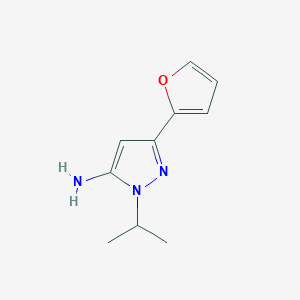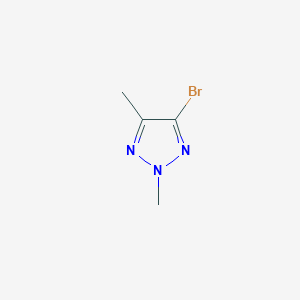
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Vue d'ensemble
Description
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a chemical compound with the CAS Number: 942060-54-0. It has a molecular weight of 176.02 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole involves reactions with butyllithium in diethyl ether or tetrahydrofuran at low temperatures . The resulting lithiated derivatives are quenched with various reagents to yield the corresponding 5-substituted 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is represented by the linear formula C4H6BrN3 . The InChI code for this compound is 1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3 .Chemical Reactions Analysis
4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole react with butyllithium at position-5 and the resulting lithiated derivatives are quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole has a boiling point of 244°C at 760 mmHg . It has a flash point of 101.4 . The compound is soluble with a solubility of 3.84 mg/ml .Applications De Recherche Scientifique
Epigenetic Regulation and Bromodomain Ligands
Triazole derivatives, including those similar to "4-Bromo-2,5-dimethyl-2H-1,2,3-triazole," have been studied for their role in epigenetic regulation. For instance, 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. These compounds are competitive inhibitors of the histone-bromodomain interaction, showing antiproliferative and anti-inflammatory properties. The selective inhibition of bromodomains suggests potential applications in gene transcription regulation and the development of therapeutic agents for diseases associated with epigenetic dysregulation (Hewings et al., 2011).
Cycloaddition Reactions and Synthetic Applications
Research has also focused on the generation and cycloaddition reactions of 1,2,3-triazole analogs, like the one derived from "4-Bromo-2,5-dimethyl-2H-1,2,3-triazole." These reactions are fundamental in organic synthesis, enabling the construction of complex molecules. For example, the 1,2,3-triazole analogue of o-quinodimethane can be generated in situ and engaged in Diels-Alder cycloadditions, facilitating the synthesis of diverse compounds (Mertzanos et al., 1992).
Antitumoral and Cytotoxic Agents
Some studies have synthesized and evaluated novel triazole-linked compounds for their cytotoxic potential against various human cancer cell lines. For instance, a series of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties demonstrated potent cytotoxic activities, highlighting the potential of triazole derivatives as antitumoral agents (Liu et al., 2017).
Corrosion Inhibition
Triazole derivatives, including those structurally related to "4-Bromo-2,5-dimethyl-2H-1,2,3-triazole," have been investigated as corrosion inhibitors. These compounds exhibit significant efficiency in protecting metals from corrosion in acidic media, making them valuable for industrial applications (Chaitra et al., 2015).
Chemical Structure and Biological Activity Analysis
The chemical structure of triazole derivatives has been linked to various biological activities. Analysis has revealed that certain triazole compounds demonstrate antimicrobial, antitumoral, antiviral, and antioxidant activities. This relationship between chemical structure and biological function underscores the versatility and potential of triazole derivatives in developing new therapeutic agents (Bigdan, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2,5-dimethyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQGJCDYFLYVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727169 | |
| Record name | 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |
CAS RN |
942060-54-0 | |
| Record name | 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




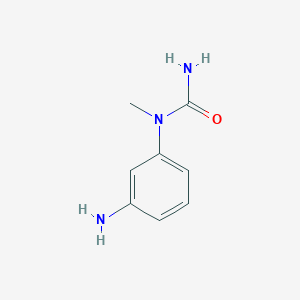
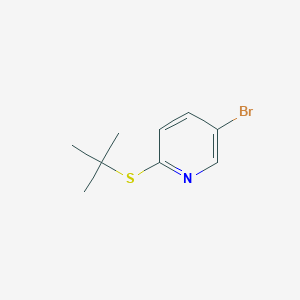
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
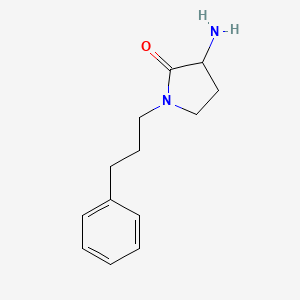
![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)
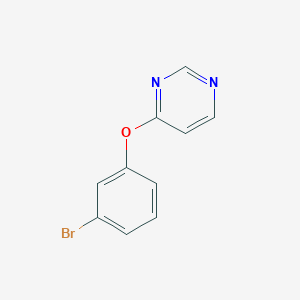
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
